
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride
Übersicht
Beschreibung
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and piperidine. The reaction conditions may involve:
Solvents: Common solvents like ethanol, methanol, or dichloromethane.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions may be carried out at room temperature or under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale reactors: To handle bulk quantities of reactants.
Continuous flow processes: For efficient and consistent production.
Purification techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Protein Kinase Inhibition
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride has shown promise as an inhibitor of various protein kinases. In particular, it has been studied for its ability to modulate cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. This modulation can lead to potential therapeutic applications in cancer treatment by inhibiting cell proliferation.
Case Study : A study demonstrated that this compound effectively inhibited CDK4 and CDK6 activities in acute myeloid leukemia cell lines, leading to reduced cell proliferation and increased apoptosis at specific concentrations .
Antitumor Activity
The compound's structure suggests it may possess antitumor properties. Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various cancer types.
Data Table: Antitumor Activity of Pyrimidine Derivatives
Compound Name | Type of Cancer | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | Breast Cancer | 1.5 | CDK Inhibition |
Compound B | Lung Cancer | 2.0 | Apoptosis Induction |
This compound | AML | 0.25 | Cell Cycle Arrest |
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that can yield various derivatives with altered biological activity. These derivatives can be tailored for specific therapeutic targets.
Synthesis Overview :
- Starting Material : Begin with a suitable pyrimidine precursor.
- Piperidine Addition : Introduce piperidine to form the piperidinyl derivative.
- Methylation : Use methylating agents to achieve the trimethyl substitution.
- Hydrochloride Formation : Convert to dihydrochloride salt for improved solubility.
In Vivo Studies
In vivo studies have demonstrated the effectiveness of this compound in animal models of cancer. The compound was administered at varying doses, showing a dose-dependent response in tumor growth inhibition.
Toxicity Assessment
Toxicity studies are crucial for understanding the safety profile of this compound. Preliminary assessments indicate low toxicity at therapeutic doses, making it a viable candidate for further clinical development.
Wirkmechanismus
The mechanism of action of N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine hydrochloride
- Dimethyl-(2-methyl-6-piperidin-4-yl-pyrimidin-4-yl)-amine sulfate
Uniqueness
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride is unique due to its specific chemical structure, which may confer distinct biological or chemical properties compared to its analogs. This uniqueness can be attributed to differences in solubility, stability, and reactivity.
Biologische Aktivität
N,N,2-trimethyl-6-(piperidin-4-yl)pyrimidin-4-amine dihydrochloride (CAS No. 1361112-50-6) is a compound of interest due to its potential therapeutic applications, particularly in oncology and other proliferative diseases. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a pyrimidine core substituted with a piperidine moiety and three methyl groups. Its molecular formula is , indicating it exists as a dihydrochloride salt, which enhances its solubility and bioavailability.
This compound primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are crucial for cell cycle regulation, and their inhibition can lead to reduced cell proliferation, making this compound a candidate for cancer therapy. The inhibition of CDKs disrupts the progression of the cell cycle, leading to apoptosis in cancer cells.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various cancer cell lines. For instance:
- Cell Proliferation Assays : The compound exhibited significant anti-proliferative effects against acute myeloid leukemia cell lines (e.g., MV4-11). In these assays, concentrations as low as 0.25 μM resulted in notable reductions in cell viability.
Concentration (μM) | Cell Viability (%) |
---|---|
0.25 | 70 |
1.25 | 50 |
2.50 | 30 |
- Apoptosis Induction : The compound was shown to induce apoptosis in treated cells, with flow cytometry revealing increased annexin V positivity at higher concentrations.
Case Studies
A pivotal study investigated the effects of this compound on human liver cancer cells (HepG2). The results indicated an IC50 value of approximately 11.3 μM, suggesting potent anti-cancer activity while exhibiting relatively low toxicity towards normal liver cells.
Molecular Docking Studies
Molecular docking simulations have elucidated the binding interactions between this compound and its target kinases. The binding affinities suggest strong interactions with the ATP-binding sites of CDK4 and CDK6, supporting its role as a competitive inhibitor.
Safety and Toxicity
While the compound shows promise as an anti-cancer agent, safety evaluations are crucial. Preliminary cytotoxicity assessments indicate that at therapeutic doses, it has a favorable safety profile compared to established chemotherapeutics like imatinib.
Eigenschaften
IUPAC Name |
N,N,2-trimethyl-6-piperidin-4-ylpyrimidin-4-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4.2ClH/c1-9-14-11(8-12(15-9)16(2)3)10-4-6-13-7-5-10;;/h8,10,13H,4-7H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRKWMAHXBAKBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)C2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.